molecular formula C21H33N3O4S B2956666 3-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide CAS No. 897619-14-6

3-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide

Número de catálogo B2956666
Número CAS: 897619-14-6
Peso molecular: 423.57
Clave InChI: WIWVOEGQBJCSLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide” are not explicitly mentioned in the available literature .

Aplicaciones Científicas De Investigación

Analogues for Therapeutic and Diagnostic Applications in Oncology

Compounds similar to "3-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide" have been explored for their therapeutic and/or diagnostic applications in oncology. Research focused on designing analogues with reduced lipophilicity to enhance their utility. For instance, analogues of σ receptor ligand PB28 were developed with more polar functional groups, resulting in compounds exhibiting substantial affinities within receptor subtypes and possessing characteristics suitable for tumor cell entry, with minimal antiproliferative activity. This research illustrates the potential of such compounds in oncology, particularly as positron emission tomography radiotracers (Abate et al., 2011).

Potential Drug Candidates for Alzheimer’s Disease

The development of new drug candidates for Alzheimer’s disease is another significant area of application. N-substituted derivatives of specific piperazine compounds were synthesized to evaluate their potential as drug candidates for this condition. These compounds underwent structural analysis and were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, a target in Alzheimer’s disease treatment. Their haemolytic activity was also evaluated to determine their validity as drug candidates (Rehman et al., 2018).

Exploration of Antidepressant Metabolism

The metabolism of novel antidepressants represents another research application. Lu AA21004, a novel antidepressant, was studied for its metabolism involving cytochrome P450 enzymes and other metabolic pathways in human liver microsomes and liver S9 fraction. This research provides insights into the oxidative metabolism of antidepressants, contributing to a better understanding of their pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).

Investigating Antimicrobial Properties

The synthesis and evaluation of antimicrobial activities of new pyridine derivatives, including compounds with structural similarities to "this compound," have been reported. These compounds showed considerable antibacterial activity, highlighting their potential in developing new antimicrobial agents (Patel & Agravat, 2009).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Direcciones Futuras

The future directions for research on this compound are not explicitly mentioned in the available literature .

Propiedades

IUPAC Name

3-cyclopentyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4S/c1-28-20-9-7-19(8-10-20)23-13-15-24(16-14-23)29(26,27)17-12-22-21(25)11-6-18-4-2-3-5-18/h7-10,18H,2-6,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWVOEGQBJCSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.